molecular formula C23H18ClN3O2S B11025500 N-(4-chlorophenyl)-2-[(2E)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide

N-(4-chlorophenyl)-2-[(2E)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide

Cat. No.: B11025500
M. Wt: 435.9 g/mol
InChI Key: RTQUVIKQMWQVQF-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-[(2E)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a phenyl group, and a chlorophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-[(2E)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide typically involves the reaction of 4-chloroaniline with a thiazolidinone derivative under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is heated to a specific temperature, often around 60-80°C, and stirred for several hours to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-[(2E)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in ethanol.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-chlorophenyl)-2-[(2E)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-[(2E)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with cellular proteins involved in signal transduction pathways, thereby modulating cellular responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity. The specific arrangement of functional groups in this compound may confer distinct properties compared to its analogs.

Properties

Molecular Formula

C23H18ClN3O2S

Molecular Weight

435.9 g/mol

IUPAC Name

N-(4-chlorophenyl)-2-(4-oxo-3-phenyl-2-phenylimino-1,3-thiazolidin-5-yl)acetamide

InChI

InChI=1S/C23H18ClN3O2S/c24-16-11-13-18(14-12-16)25-21(28)15-20-22(29)27(19-9-5-2-6-10-19)23(30-20)26-17-7-3-1-4-8-17/h1-14,20H,15H2,(H,25,28)

InChI Key

RTQUVIKQMWQVQF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=C2N(C(=O)C(S2)CC(=O)NC3=CC=C(C=C3)Cl)C4=CC=CC=C4

Origin of Product

United States

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